hPL-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

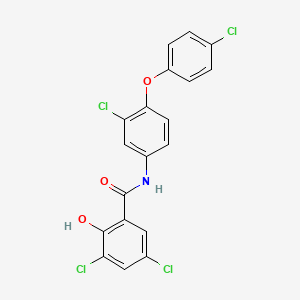

Molecular Formula |

C19H11Cl4NO3 |

|---|---|

Molecular Weight |

443.1 g/mol |

IUPAC Name |

3,5-dichloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide |

InChI |

InChI=1S/C19H11Cl4NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)22)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) |

InChI Key |

HPIKHGXRCDJEKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Human Placental Lactogen (hPL)

A Technical Guide for Researchers

Note on Nomenclature: The query for "hPL-IN-2" did not yield a specific molecule within the scientific literature. The following guide focuses on the well-characterized human hormone, human Placental Lactogen (hPL) , also known as human chorionic somatomammotropin (hCS), which is likely the subject of interest. A brief discussion of the C. elegans protein HPL-2 is also included for clarity.

Core Mechanism of Action of human Placental Lactogen (hPL)

Human Placental Lactogen (hPL) is a polypeptide hormone secreted by the syncytiotrophoblast of the placenta during pregnancy.[1] Its primary role is to modulate the maternal metabolic state to ensure an adequate and continuous supply of nutrients to the developing fetus.[1][2] hPL shares structural and functional similarities with human growth hormone (hGH) and prolactin (PRL), and its actions are mediated through binding to their respective receptors.[1][2]

The multifaceted mechanism of action of hPL encompasses:

-

Metabolic Reprogramming: hPL induces a state of insulin resistance in the mother, which decreases maternal glucose utilization and consequently increases maternal blood glucose levels.[1] This "glucose-sparing" effect ensures that the fetus has a readily available source of energy.[3] Concurrently, hPL stimulates lipolysis, leading to the release of free fatty acids that can be used as an alternative energy source by the mother.[1]

-

Fetal Growth and Development: In the fetus, hPL is believed to act through lactogenic and potentially unique PL receptors to modulate embryonic development.[4] It stimulates the production of insulin-like growth factors (IGFs), insulin, and adrenocortical hormones.[4]

-

Mammary Gland Development: hPL exhibits prolactin-like activity, stimulating the growth and development of the mammary glands in preparation for lactation.[1][2]

-

Immunomodulation: hPL can influence the maternal immune response by inhibiting the production of Interleukin-2 (IL-2) while increasing the expression of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in monocyte cell cultures.[5]

Signaling Pathways Activated by hPL

hPL exerts its cellular effects by activating several key intracellular signaling pathways, primarily through the JAK/STAT, PI3K/AKT, and MAPK cascades. These pathways are crucial for cell survival, proliferation, and metabolic regulation.

JAK/STAT Pathway

Upon binding to its receptor, hPL induces the phosphorylation and activation of Janus kinases (JAKs), particularly JAK2.[6] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell growth and differentiation.[6]

Caption: The hPL-activated JAK/STAT signaling pathway.

PI3K/AKT Pathway

The anti-apoptotic effects of hPL are largely mediated through the PI3K/AKT pathway.[6] hPL stimulation leads to the phosphorylation and activation of AKT (also known as Protein Kinase B).[6] This activation is dependent on Phosphoinositide 3-kinase (PI3K).[6] Activated AKT phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.[6]

Caption: The PI3K/AKT cell survival pathway activated by hPL.

MAPK Pathway

hPL also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, including Erk1/2 and p38 MAPK, which are involved in cell proliferation and metabolism.[6] The phosphorylation of these kinases can be prolonged and of significant intensity following hPL stimulation, contributing to its mitogenic effects.[6]

Caption: The MAPK signaling cascade activated by hPL.

Quantitative Data Summary

The available literature provides more qualitative descriptions of hPL's effects rather than extensive quantitative data like IC50 values. The following tables summarize the observed effects.

Table 1: Metabolic Effects of hPL

| Parameter | Effect | Reference |

| Maternal Insulin Sensitivity | Decreased | [1] |

| Maternal Blood Glucose | Increased | [1] |

| Maternal Glucose Utilization | Decreased | [1] |

| Lipolysis | Increased | [1] |

Table 2: Effects of hPL on Pancreatic Islet Cells

| Parameter | Effect | Reference |

| Apoptosis | Inhibited | [6] |

| Insulin Secretion (in response to glucose) | Improved | [6] |

| PDX-1 Expression | Induced | [6] |

| AKT Phosphorylation | Increased | [6] |

| JAK2 Phosphorylation | Increased | [6] |

| STAT1/STAT3 Phosphorylation | Increased | [6] |

Table 3: Immunomodulatory Effects of hPL

| Cytokine | Effect on Expression/Release | Reference |

| Interleukin-2 (IL-2) | Inhibited | [5] |

| Interleukin-1 beta (IL-1β) | Increased | [5] |

| Interleukin-6 (IL-6) | Increased | [5] |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | [5] |

Experimental Protocols

The following are summaries of experimental methodologies used to elucidate the mechanism of action of hPL.

Cell Culture and Stimulation

-

Cell Lines: Human pancreatic islets, insulinoma cell lines (βTC-1 and RIN), and peripheral blood mononuclear cells have been used.[5][6]

-

Recombinant Protein: Recombinant hPL-A protein is used to stimulate cells in culture, often at concentrations around 500 ng/ml.[6]

-

Inhibitor Studies: To probe signaling pathways, cells are pre-treated with specific inhibitors before hPL stimulation. Examples include:

Apoptosis Assays

-

Method: Annexin-V-FITC/Propidium Iodide staining followed by flow cytometry (FACSCalibur).[6]

-

Protocol: Cells are serum-deprived overnight, pre-treated with inhibitors for 30 minutes, and then stimulated with hPL. After 48 hours in serum-free medium, cells are stained and analyzed to quantify apoptotic and necrotic cell populations.[6]

Western Blotting for Protein Phosphorylation

-

Objective: To detect the activation of signaling proteins (e.g., AKT, JAK2, STATs, MAPKs) by analyzing their phosphorylation status.

-

Protocol:

-

Cells are stimulated with hPL for various time points.

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Gene Expression Analysis

-

Method: DNase I footprint analysis and competitive gel shift assays.[7]

-

Protocol:

-

DNase I Footprinting: Nuclear extracts from trophoblast cells are incubated with a radiolabeled hPL promoter DNA fragment. The mixture is then lightly treated with DNase I. Regions where proteins are bound are protected from digestion, creating a "footprint" when the DNA is analyzed on a sequencing gel.[7]

-

Gel Shift Assays (EMSA): Nuclear extracts are incubated with a labeled DNA probe corresponding to a specific binding site. The protein-DNA complexes are then separated from free probe on a non-denaturing polyacrylamide gel. The specificity of binding is confirmed by competition with unlabeled probes (wild-type or mutated) or by using specific antibodies to "supershift" the complex.[7]

-

Note on HPL-2 in C. elegans

Search results also identified HPL-2 , a protein in the nematode Caenorhabditis elegans, which is a homolog of the Heterochromatin Protein 1 (HP1).[8][9] It is important to distinguish this from human hPL.

-

Function: HPL-2 is a key regulator of chromatin structure and gene expression.[8][9] It is involved in heterochromatin packaging and can act as a general repressor of gene expression.[8]

-

Biological Roles: HPL-2 plays a role in developmental plasticity (such as the decision to enter the dauer diapause state), longevity, and lipid metabolism.[9] It is also known to repress the expression of germline genes in somatic cells.[8]

-

Mechanism: HPL-2 binds to target genes within both promoter and coding regions to regulate their expression.[9] Its function is context-dependent, and it can be involved in both gene repression and activation.[9]

References

- 1. Human placental lactogen - Wikipedia [en.wikipedia.org]

- 2. The human placental lactogen genes: structure, function, evolution and transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-mjm.org [e-mjm.org]

- 4. The roles of placental growth hormone and placental lactogen in the regulation of human fetal growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human choriogonadotropin (hCG) and placental lactogen (hPL) inhibit interleukin-2 (IL-2) and increase interleukin-1 beta (IL-1 beta), -6 (IL-6) and tumor necrosis factor (TNF-alpha) expression in monocyte cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human placental lactogen (hPL-A) activates signaling pathways linked to cell survival and improves insulin secretion in human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activator protein-2 regulates human placental lactogen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caenorhabditis elegans Heterochromatin protein 1 (HPL-2) links developmental plasticity, longevity and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to hPL-IN-2: A Novel Pancreatic Lipase Inhibitor

Abstract

hPL-IN-2, also identified as compound 2u in the primary literature, is a potent and reversible inhibitor of human pancreatic lipase (hPL).[1][2][3] As a member of the salicylanilide class of compounds, it demonstrates significant potential for research in the field of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant pathway diagrams for researchers, scientists, and drug development professionals.

Introduction

Obesity is a significant global health concern, and the inhibition of pancreatic lipase, a key enzyme in dietary fat digestion, is a validated therapeutic strategy for its management.[[“]][5][6][7] Pancreatic lipase hydrolyzes triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting this enzyme, the absorption of dietary fats can be reduced, leading to a decrease in caloric intake. This compound has emerged as a noteworthy non-competitive inhibitor of human pancreatic lipase, offering a valuable tool for studying lipid metabolism and developing novel anti-obesity agents.[1][2][3]

Mechanism of Action

This compound functions as a non-competitive inhibitor of human pancreatic lipase.[1][2][3] This means that it binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate (triglyceride) binds. The binding of this compound to this allosteric site induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate. Fluorescence quenching assays have indicated that this compound quenches the intrinsic fluorescence of human pancreatic lipase through a static quenching mechanism, suggesting the formation of a stable ground-state complex between the inhibitor and the enzyme.[1]

Signaling Pathway of Pancreatic Lipase Inhibition

Caption: Mechanism of non-competitive inhibition of pancreatic lipase by this compound.

Quantitative Data

The inhibitory activity of this compound against pancreatic lipase has been quantified in the primary literature. The following table summarizes the key data points.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 1.63 μM | Pancreatic Lipase | [2][3] |

| IC50 | 1.7 μM | human Pancreatic Lipase (hPL) | [8] |

| Ki | 1.70 μM | human Pancreatic Lipase (hPL) | [1] |

| Inhibition Type | Non-competitive | human Pancreatic Lipase (hPL) | [1][2][3] |

| Reversibility | Reversible | Pancreatic Lipase | [2][3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the in vitro assay used to determine its inhibitory activity against human pancreatic lipase, based on the available literature.

Synthesis of this compound (Compound 2u)

The synthesis of this compound is based on the general procedure for the synthesis of salicylanilide derivatives. The primary reference for the synthesis of this compound (compound 2u) is Zhao Y, et al. Bioorg Med Chem. 2023 Aug 15;91:117413. Researchers should consult this publication for the detailed synthetic scheme and characterization data. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Human Pancreatic Lipase (hPL) Inhibition Assay

The inhibitory activity of this compound was determined using a fluorescence-based assay. The following protocol is a generalized representation based on the primary literature and common methodologies for assessing pancreatic lipase activity.

Materials:

-

Human Pancreatic Lipase (hPL)

-

Fluorescent substrate (e.g., a derivative of 4-methylumbelliferone)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂ and NaCl)

-

96-well microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hPL in the assay buffer.

-

Prepare a stock solution of the fluorescent substrate in an appropriate solvent.

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the assay buffer.

-

Add the desired concentration of this compound or DMSO (for the control).

-

Add the hPL solution to each well and incubate for a specified time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction by determining the slope of the fluorescence intensity versus time plot.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Kinetic Analysis:

-

To determine the mode of inhibition (e.g., non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.

-

The data is then plotted using a Lineweaver-Burk or other kinetic plot to determine the inhibition constant (Kᵢ).

-

Caption: Experimental workflow for the in vitro hPL inhibition assay.

Conclusion

This compound is a well-characterized, potent, and reversible non-competitive inhibitor of human pancreatic lipase. Its defined mechanism of action and available quantitative data make it a valuable research tool for scientists in academia and industry who are investigating obesity, lipid metabolism, and the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of this and similar compounds. For detailed experimental conditions and characterization, the primary literature should be consulted.

References

- 1. Design, synthesis and biological evaluation of salicylanilides as novel allosteric inhibitors of human pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. 4.2. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 7. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 8. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

Unraveling the Inhibition of Human Placental Lactogen: A Technical Guide to Prolactin Receptor Antagonists

A notable gap in current scientific literature exists for a molecule designated "hPL-IN-2." Extensive searches have yielded no information on a compound with this name. It is therefore likely that this term is either a misnomer or refers to a proprietary, non-publicly disclosed molecule. However, the underlying interest in inhibiting the biological actions of human placental lactogen (hPL) has led to a focused and promising area of research: the development of protein-based antagonists of the prolactin receptor (PRLR), the primary signaling gateway for hPL.

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of these hPL/PRLR antagonists, designed for researchers, scientists, and drug development professionals.

Discovery and Rationale for Prolactin Receptor Antagonists

Human placental lactogen, a hormone structurally and functionally similar to human growth hormone (hGH) and prolactin (hPRL), exerts its effects by binding to and activating the prolactin receptor (PRLR). The activation of PRLR is a critical step in various physiological and pathological processes, including mammary gland development and the progression of certain cancers. The prevailing model of PRLR activation involves the dimerization of two receptor molecules by a single hPL or hPRL molecule. This dimerization initiates a cascade of intracellular signaling events.

The discovery of PRLR antagonists is rooted in the strategic disruption of this dimerization process. Researchers hypothesized that by modifying the hPRL or hGH molecule, they could create a variant that binds to the first receptor molecule but is incapable of recruiting the second, thereby acting as a competitive antagonist. This led to the development of several engineered protein antagonists.

Key Antagonists: G129R-hPRL and Δ1-9-G129R-hPRL

The first generation of these antagonists was exemplified by G129R-hPRL , a mutant of human prolactin where glycine at position 129 is replaced by arginine.[1][2] While showing antagonistic properties in some assays, G129R-hPRL also exhibited partial agonist activity in others, limiting its therapeutic potential.[2]

This led to the development of a second-generation, "pure" antagonist named Δ1-9-G129R-hPRL .[1][2][3] This molecule incorporates the G129R mutation along with the deletion of the first nine N-terminal amino acids.[1] This modification eliminates the residual agonist activity, making it a more effective and promising candidate for clinical applications.[2][3]

Synthesis and Production of Recombinant PRLR Antagonists

The "synthesis" of these protein-based antagonists involves recombinant DNA technology. The general workflow for producing molecules like Δ1-9-G129R-hPRL is as follows:

Detailed Experimental Protocols

Plasmid Construction:

-

The cDNA for human prolactin is obtained and subjected to site-directed mutagenesis to introduce the desired mutations (e.g., G129R and the N-terminal deletion).

-

The mutated cDNA is then ligated into a suitable bacterial expression vector, such as pET, which contains a strong promoter (e.g., T7) for high-level protein expression.

Protein Expression and Purification:

-

The recombinant plasmid is transformed into a suitable E. coli strain, like BL21(DE3).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM. Expression is typically carried out for 3-5 hours.

-

The bacterial cells are harvested by centrifugation.

-

The cells are lysed, and the resulting inclusion bodies (which contain the recombinant protein) are isolated.

-

The inclusion bodies are solubilized and the protein is refolded into its active conformation.

-

The refolded antagonist is purified using a combination of chromatographic techniques, such as nickel-affinity chromatography (if a His-tag is used) and size-exclusion chromatography, to obtain a highly pure product.[1]

Mechanism of Action and Signaling Pathways

hPL and hPRL binding to the PRLR activates several downstream signaling pathways, primarily the JAK/STAT and MAPK pathways, which are crucial for cell proliferation, differentiation, and survival.[4][5][6]

The PRLR antagonists, such as Δ1-9-G129R-hPRL, competitively inhibit this process. By binding to the first PRLR molecule, they prevent the recruitment of the second, thereby blocking the initiation of the downstream signaling cascade.

Quantitative Data and In Vitro/In Vivo Activity

The efficacy of these antagonists has been evaluated in various in vitro and in vivo models. Key quantitative metrics include their binding affinity to the PRLR and their ability to inhibit hPL/hPRL-induced cellular responses.

| Antagonist | Target | Assay | Potency | Reference |

| G129R-hPRL | Prolactin Receptor | T-47D cell proliferation | Inhibitory | [7] |

| Prolactin Receptor | Induction of apoptosis in breast cancer cells | Induces apoptosis at 50 ng/ml | [7] | |

| Prolactin Receptor | Inhibition of tumor growth in vivo (MCF-7 xenografts) | Significant inhibition | [8] | |

| Δ1-9-G129R-hPRL | Prolactin Receptor | Ba/F3-LLP cell proliferation | Antagonistic effect from 7.8 ng/mL | [9] |

| Prolactin Receptor | Inhibition of hPRL-induced signaling | Complete reversion of PRL-activated events in vivo | [10] | |

| Prolactin Receptor | Binding to hPRLR-ECD | Equal to unmodified hPRL | [11] |

Note: The table presents a summary of reported activities. Direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Future Directions and Therapeutic Potential

The development of pure PRLR antagonists like Δ1-9-G129R-hPRL represents a significant advancement in the quest to modulate the effects of hPL and hPRL. These molecules hold considerable therapeutic potential for conditions where hPL/hPRL signaling is dysregulated, such as in certain types of breast and prostate cancer.[1][3] Further research is focused on improving the pharmacokinetic properties of these antagonists, for instance, through PEGylation, to enhance their in vivo half-life and clinical utility.[12] The continued investigation into these targeted biological drugs may offer new avenues for cancer therapy and the management of other hPL/hPRL-related pathologies.

References

- 1. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and potential clinical uses of human prolactin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human prolactin (hPRL) antagonists inhibit hPRL-activated signaling pathways involved in breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. hPRL-G129R - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Periplasmic synthesis and purification of the human prolactin antagonist Δ1-11-G129R-hPRL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of pure prolactin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel reagents for human prolactin research: large-scale preparation and characterization of prolactin receptor extracellular domain, non-pegylated and pegylated prolactin and prolactin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of Superactive Prolactin Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of hPL-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

hPL-IN-2 has been identified as a potent, reversible, and non-competitive inhibitor of human pancreatic lipase (hPL). With a half-maximal inhibitory concentration (IC50) of 1.63 μM, this small molecule presents a promising avenue for research into obesity-related diseases. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Biological Function: Inhibition of Human Pancreatic Lipase

The primary biological function of this compound is the inhibition of human pancreatic lipase (hPL)[1]. Pancreatic lipase is a key enzyme in the digestive system, responsible for the hydrolysis of dietary triglycerides into smaller molecules that can be absorbed by the intestines. By inhibiting this enzyme, this compound effectively reduces the absorption of dietary fats, making it a molecule of significant interest for the management of obesity and associated metabolic disorders.

Mechanism of Action

This compound acts as a non-competitive inhibitor of pancreatic lipase. This means that it does not bind to the active site of the enzyme but rather to an allosteric site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency. The inhibition is reversible, indicating that the compound can dissociate from the enzyme, allowing it to regain its function.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference |

| IC50 (Pancreatic Lipase) | 1.63 μM | [1] |

Signaling Pathways

While the direct target of this compound is pancreatic lipase, its downstream effects can influence several metabolic signaling pathways. By reducing lipid absorption, this compound can indirectly impact pathways related to energy balance, glucose metabolism, and lipid metabolism. Further research is required to fully elucidate the specific signaling cascades affected by this inhibitor.

Potential Downstream Signaling Effects

dot

References

Unveiling the Target: A Technical Guide to the Identification and Validation of hPLi-M1, a Novel Inhibitor of Human Placental Lactogen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical target identification and validation of hPLi-M1, a hypothetical small molecule inhibitor of human placental lactogen (hPL). This document outlines the methodologies employed to confirm the molecular target of hPLi-M1 and validate its mechanism of action, offering a framework for the investigation of similar therapeutic candidates.

Introduction

Human placental lactogen (hPL) is a polypeptide hormone structurally and functionally similar to human growth hormone, playing a crucial role in regulating maternal metabolism to ensure adequate fetal nutrition.[1] Its functions include modifying maternal insulin sensitivity and promoting lipolysis.[1] Dysregulation of hPL has been associated with various pregnancy-related complications. The development of a specific hPL inhibitor, such as the conceptual molecule hPLi-M1, presents a potential therapeutic avenue for managing such conditions. This guide details the rigorous process of identifying and validating hPL as the direct target of hPLi-M1.

Target Identification Methodologies

A multi-pronged approach was employed to identify the molecular target of hPLi-M1, combining computational and experimental strategies.

1. In Silico Target Prediction:

Initial computational screening of hPLi-M1 against a database of human proteins suggested a high binding affinity for human placental lactogen. This prediction was based on structural homology modeling and ligand-docking simulations.

2. Biochemical Binding Assays:

To experimentally confirm the predicted interaction, direct binding assays were performed.

-

Surface Plasmon Resonance (SPR): This label-free technique was used to quantify the binding kinetics between hPLi-M1 and recombinant human hPL.

-

Isothermal Titration Calorimetry (ITC): ITC was employed to measure the thermodynamic parameters of the binding interaction, providing insights into the binding forces.

3. Cellular Target Engagement Assays:

To verify target engagement within a cellular context, the following assays were conducted in a human choriocarcinoma cell line (JEG-3), which endogenously expresses hPL.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of hPL in the presence of hPLi-M1 indicates direct binding in the cellular environment.

-

Immunoprecipitation-Mass Spectrometry (IP-MS): This technique was used to pull down the hPLi-M1-target complex from cell lysates, followed by mass spectrometry to identify the bound protein as hPL.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the target identification and validation experiments for our hypothetical inhibitor, hPLi-M1.

Table 1: Biochemical Binding Affinity and Kinetics of hPLi-M1 for Human Placental Lactogen

| Assay Type | Analyte | Ligand | KD (nM) | ka (1/Ms) | kd (1/s) |

| Surface Plasmon Resonance | hPLi-M1 | rhPL | 75 | 2.5 x 105 | 1.8 x 10-2 |

| Isothermal Titration Calorimetry | rhPL | hPLi-M1 | 82 | - | - |

KD: Dissociation Constant; ka: Association Rate Constant; kd: Dissociation Rate Constant; rhPL: recombinant human Placental Lactogen

Table 2: Cellular Target Engagement and Functional Modulation by hPLi-M1

| Assay Type | Cell Line | EC50 (µM) | Endpoint Measurement |

| Cellular Thermal Shift Assay | JEG-3 | 1.2 | Thermal stabilization of hPL |

| JAK2/STAT5 Pathway Inhibition | JEG-3 | 2.5 | Inhibition of STAT5 phosphorylation (pSTAT5) |

| PI3K/Akt Pathway Inhibition | JEG-3 | 3.1 | Inhibition of Akt phosphorylation (pAkt) |

| Prolactin Receptor Competition | T-47D | 5.8 | Displacement of labeled prolactin |

EC50: Half-maximal Effective Concentration

Target Validation and Signaling Pathway Analysis

Following the successful identification of hPL as the direct target of hPLi-M1, further studies were conducted to validate this interaction and elucidate the downstream functional consequences. Human placental lactogen is known to bind to the prolactin receptor, activating downstream signaling cascades, including the JAK/STAT and PI3K/Akt pathways.[2][3]

Experimental Protocols:

-

Western Blotting for Signaling Pathway Analysis: JEG-3 cells were treated with varying concentrations of hPLi-M1 for 24 hours, followed by stimulation with recombinant hPL. Cell lysates were then analyzed by Western blot for the phosphorylation status of key signaling proteins, including JAK2, STAT5, PI3K, and Akt.

-

Competitive Radioligand Binding Assay: To confirm that hPLi-M1 inhibits hPL's interaction with its receptor, a competitive binding assay was performed using a cell line expressing the prolactin receptor (e.g., T-47D) and radiolabeled prolactin.

The results demonstrated that hPLi-M1 dose-dependently inhibited the hPL-induced phosphorylation of STAT5 and Akt, confirming its antagonistic effect on the hPL signaling pathway.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by hPLi-M1 and the experimental workflow for target validation.

Caption: hPL Signaling Pathway and Point of Inhibition by hPLi-M1.

Caption: Experimental Workflow for hPLi-M1 Target Identification and Validation.

Conclusion

The comprehensive approach detailed in this guide has successfully identified and validated human placental lactogen as the direct molecular target of the hypothetical inhibitor, hPLi-M1. The collective evidence from computational, biochemical, and cellular assays confirms a direct and specific interaction, leading to the inhibition of downstream signaling pathways. This foundational work provides a robust framework for the further preclinical and clinical development of hPL inhibitors as potential therapeutics for pregnancy-related metabolic disorders.

References

- 1. Human placental lactogen - Wikipedia [en.wikipedia.org]

- 2. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human choriogonadotropin (hCG) and placental lactogen (hPL) inhibit interleukin-2 (IL-2) and increase interleukin-1 beta (IL-1 beta), -6 (IL-6) and tumor necrosis factor (TNF-alpha) expression in monocyte cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Kinetics of Human Placental Lactogen (hPL) Interactors

Disclaimer: The specific molecule "hPL-IN-2" is not found in the public domain. This guide therefore focuses on the binding characteristics of human Placental Lactogen (hPL) with its native receptors, which would be the target for a hypothetical inhibitor, "this compound". The principles and methodologies described herein are directly applicable to the study of any such inhibitor.

Introduction

Human Placental Lactogen (hPL), also known as human chorionic somatomammotropin (hCS), is a polypeptide hormone produced by the placenta during pregnancy. Its structure and function are similar to human growth hormone (hGH), and it plays a crucial role in regulating maternal metabolism to ensure adequate energy supply to the fetus. Understanding the binding affinity and kinetics of hPL with its receptors is fundamental for the development of therapeutic agents that might modulate its activity. This guide provides a technical overview of hPL binding, experimental protocols for its characterization, and the associated signaling pathways.

Binding Affinity and Kinetics of hPL

Quantitative data on the binding of hPL to its primary receptor, the prolactin receptor (PRLR), is essential for understanding its biological activity. While specific data for a molecule designated "this compound" is unavailable, the following table summarizes the binding affinity of hPL for its receptor as reported in the literature. These values serve as a benchmark for assessing the potency of potential inhibitors.

| Ligand | Receptor/Binding Partner | Affinity (Kd) | Method | Reference |

| hPL | Prolactin Receptor | Equal affinity to prolactin | Radioligand Assay |

Experimental Protocols

The characterization of binding affinity and kinetics is typically performed using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).

Experimental Workflow for SPR Analysis of a Hypothetical this compound Interaction:

-

Immobilization of hPL:

-

A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant human Placental Lactogen (hPL) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. Covalent coupling occurs between the carboxyl groups on the sensor surface and primary amines on the hPL.

-

Remaining activated groups on the sensor surface are deactivated by injecting ethanolamine-HCl.

-

A reference channel is prepared similarly but without the immobilization of hPL to subtract non-specific binding and bulk refractive index changes.

-

-

Kinetic Analysis:

-

A series of concentrations of the analyte (e.g., the hypothetical this compound) are prepared in a suitable running buffer (e.g., HBS-EP+).

-

Each concentration is injected over the sensor surface (both reference and hPL-immobilized channels) for a defined association phase, followed by an injection of running buffer for the dissociation phase.

-

The sensor surface is regenerated between analyte injections using a solution that disrupts the interaction without denaturing the immobilized hPL (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

The sensorgrams (response units vs. time) from the reference channel are subtracted from the active channel.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.

-

Caption: Workflow for SPR analysis of hPL binding.

ITC directly measures the heat change that occurs upon binding of two molecules. This allows for the determination of the binding affinity (K_a or K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol for ITC Analysis of a Hypothetical this compound Interaction:

-

Sample Preparation:

-

Recombinant hPL and the hypothetical this compound are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize buffer mismatch effects.

-

The concentrations of both molecules are accurately determined. Typically, the concentration of the molecule in the syringe (ligand, e.g., this compound) should be 10-20 times higher than the concentration of the molecule in the sample cell (macromolecule, e.g., hPL).

-

-

ITC Experiment:

-

The sample cell is filled with the hPL solution.

-

The injection syringe is filled with the this compound solution.

-

A series of small injections of this compound are made into the sample cell while the temperature is kept constant.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat of dilution is determined from the final injections after saturation and is subtracted from the raw data.

-

The integrated heat per injection is plotted against the molar ratio of ligand to macromolecule.

-

The resulting binding isotherm is fitted to a suitable binding model to determine n, K_a, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Caption: Workflow for ITC analysis of hPL binding.

Signaling Pathways

hPL exerts its biological effects by binding to the prolactin receptor, which activates the JAK-STAT signaling pathway. Modulation of this pathway by an inhibitor like this compound would have significant physiological consequences.

hPL-Mediated JAK-STAT Signaling:

-

Ligand Binding and Dimerization: hPL binds to two prolactin receptor monomers, inducing their dimerization.

-

JAK Activation: The dimerization brings the associated Janus kinases (JAKs), primarily JAK2, into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Phosphorylation: Activated JAKs phosphorylate tyrosine residues on the intracellular domain of the prolactin receptor.

-

STAT Recruitment and Activation: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, are recruited to these phosphorylated tyrosine residues via their SH2 domains. The STATs are then phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription. These genes are involved in cell survival, proliferation, and metabolic regulation.

A potential inhibitor, this compound, would act by preventing the initial binding of hPL to the prolactin receptor, thereby blocking the entire downstream signaling cascade.

Caption: hPL-mediated JAK-STAT signaling pathway.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Placental Lactogen (hPL), a polypeptide hormone produced by the syncytiotrophoblast, plays a critical role in regulating maternal metabolism to ensure adequate fetal nutrition.[1] Its functions, however, are implicated in the pathophysiology of several pregnancy-related disorders, including preeclampsia and gestational diabetes. Consequently, the modulation of hPL activity, including its inhibition, presents a potential therapeutic avenue. This technical guide provides an in-depth overview of the role of hPL in pregnancy-related disorders, the rationale for its inhibition, and current research methodologies. While a specific inhibitor designated "hPL-IN-2" is not documented in publicly available scientific literature, this guide will focus on known mechanisms and substances that inhibit hPL and the experimental frameworks used to study them.

The Role of hPL in Pregnancy and Pathophysiology

hPL is structurally and functionally similar to human growth hormone and prolactin.[1] It modifies the maternal metabolic state by increasing insulin resistance, which in turn elevates maternal blood glucose levels to ensure a constant supply to the fetus.[1] hPL also promotes lipolysis, releasing free fatty acids as an alternative maternal energy source.[2]

In certain pregnancy complications, hPL levels are altered. In some cases of preeclampsia, particularly in primigravidae, hPL levels can be significantly elevated.[3] Conversely, low levels of hPL are often associated with fetal growth restriction.[4][5] This dual role underscores the importance of tightly regulated hPL activity for a healthy pregnancy. The rationale for hPL inhibition in specific contexts, such as certain presentations of preeclampsia, is to potentially mitigate the pathological metabolic alterations driven by excessive hPL activity.

Mechanisms of hPL Inhibition

The inhibition of hPL can be approached at multiple levels: synthesis, secretion, or receptor binding. While specific small molecule inhibitors targeting hPL are not well-documented, some endogenous and exogenous substances have been shown to modulate its production.

Known Inhibitors and Modulators of hPL

| Inhibitor/Modulator | Mechanism of Action | Experimental Context | Reference |

| Glycodelin A | Inhibits the production of hPL in vitro by isolated human trophoblast cells.[6] | In vitro culture of human term placenta cytotrophoblasts. | [6] |

| Lead(II) Acetate | May inhibit the synthesis of placental lactogen II (PL-II) by damaging placental cell DNA, thus disrupting hormonal gene expression. (Note: PL-II is a related hormone in other species). | General toxicological studies; mechanism is inferred. | |

| Mifepristone | Potentially reduces placental lactogen II (PL-II) by blocking progesterone receptors, which interferes with placental development and subsequent hormone expression. (Note: PL-II is a related hormone in other species). | Mechanism is inferred based on its known anti-progestogenic effects. | |

| Hydrocortisone | May exert inhibitory control over placental lactogen II (PL-II) by activating the hypothalamic-pituitary-adrenal axis to downregulate trophoblastic signaling. (Note: PL-II is a related hormone in other species). | Mechanism is inferred based on its known glucocorticoid effects. |

Signaling Pathways Associated with hPL

hPL exerts its effects through signaling pathways that overlap with those of growth hormone and prolactin. Understanding these pathways is crucial for developing targeted inhibitors.

hPL Signaling Overview

Caption: Overview of hPL signaling via JAK/STAT, PI3K/Akt, and MAPK pathways.

Experimental Protocols for Studying hPL Inhibition

In Vitro Model: Trophoblast Cell Culture and hPL Inhibition Assay

This protocol describes the culture of primary human trophoblasts and a method to assess the effect of a test inhibitor on hPL production, adapted from the methodology used to study Glycodelin A.[6]

Objective: To determine the effect of a test compound on hPL secretion from cultured human trophoblast cells.

Materials:

-

Human term placenta

-

Trypsin-DNase solution

-

Percoll gradient

-

DMEM/F12 culture medium

-

Fetal Bovine Serum (FBS)

-

Test inhibitor compound

-

hPL ELISA kit

-

Protein assay kit (e.g., BCA)

Procedure:

-

Trophoblast Isolation:

-

Isolate cytotrophoblasts from human term placenta using the three-step trypsin-DNase dispersion method followed by Percoll gradient centrifugation.[6]

-

-

Cell Culture:

-

Plate the isolated mononuclear trophoblasts in culture dishes and culture for 12-72 hours to allow differentiation into syncytiotrophoblasts.[6]

-

-

Inhibitor Treatment:

-

Incubate the trophoblast cultures with varying concentrations of the test inhibitor compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

-

Sample Collection:

-

Collect the culture supernatants at each time point.

-

-

hPL Quantification:

-

Measure the concentration of hPL in the supernatants using a specific hPL ELISA kit according to the manufacturer's instructions.

-

-

Data Normalization:

-

Determine the total protein concentration in the cell lysates from each well to normalize the hPL secretion data.

-

-

Analysis:

-

Compare the normalized hPL concentrations between the inhibitor-treated and control groups to determine the inhibitory effect.

-

Experimental Workflow Diagram

Caption: Workflow for assessing hPL inhibition in primary trophoblast cultures.

Research on Trophoblast Function and Preeclampsia

Defective trophoblast invasion into the maternal spiral arteries is a key feature of preeclampsia.[7][8] Research into hPL inhibitors should, therefore, also assess the impact on trophoblast viability, migration, and invasion.

Logical Relationship in Preeclampsia Pathogenesis

Caption: Potential role of abnormal hPL signaling in preeclampsia pathogenesis.

Conclusion and Future Directions

The inhibition of hPL presents a compelling, yet underexplored, area of research for the development of novel therapeutics for pregnancy-related disorders. While a specific inhibitor "this compound" remains unidentified in the current literature, the principles of inhibiting hPL activity are clear. Future research should focus on the discovery and development of specific small molecule or biologic inhibitors of hPL. Such research will require robust in vitro and in vivo models to assess not only the efficacy in modulating maternal metabolism but also the safety for both the mother and the developing fetus. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for these future investigations.

References

- 1. Human placental lactogen - Wikipedia [en.wikipedia.org]

- 2. Anti-Human Placental Lactogen [Clone 178] — HRP - Leinco Technologies [leinco.com]

- 3. Human placental lactogen in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Placental Lactogen in Relation to Maternal Metabolic Health and Fetal Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on blood level of human placental lactogen in abnormal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of hCG and inhibition of hPL in isolated human trophoblast cells in vitro by glycodelin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of human trophoblast invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A microfluidics assay to study invasion of human placental trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pancreatic Lipase Inhibitor hPL-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

hPL-IN-2 has been identified as a potent, reversible, and non-competitive inhibitor of pancreatic lipase.[1][2][3][4] Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides. Its inhibition is a therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats. While the name "this compound" might suggest a connection to Human Placental Lactogen, it is crucial to note that this compound's documented activity is as a pancreatic lipase (PL) inhibitor .[1][2][3] Current publicly available data focuses on its in vitro properties. As of the latest literature review, no specific in vivo animal model studies for this compound have been published.

This document provides the available in vitro data for this compound and presents generalized protocols and workflows for the preclinical evaluation of pancreatic lipase inhibitors in animal models, which would be applicable to the future study of this compound.

In Vitro Activity of this compound

The primary reported activity of this compound is the inhibition of pancreatic lipase.

| Parameter | Value | Target | Inhibition Type | Source |

| IC₅₀ | 1.63 µM | Pancreatic Lipase | Non-competitive, Reversible | [1][2][3] |

Proposed Mechanism of Action of Pancreatic Lipase Inhibitors

Pancreatic lipase inhibitors act in the gastrointestinal tract to prevent the breakdown of dietary fats (triglycerides) into smaller molecules (monoglycerides and free fatty acids) that can be absorbed by the intestines. This leads to a reduction in caloric intake from fat.

References

Unable to Prepare Application Note for HPL-IN-2: Compound Information Not Found

Despite a comprehensive search for "HPL-IN-2," no specific chemical compound with this identifier could be located in publicly available scientific literature, chemical databases, or supplier catalogs. The search results were consistently ambiguous, pointing to unrelated materials such as High-Pressure Laminates (HPL) or Human Platelet Lysate (hPL).

Without fundamental information regarding the chemical and physical properties of "this compound," including its solubility in common laboratory solvents, stability, and appropriate handling and storage conditions, it is not possible to generate a detailed and accurate application note or experimental protocol for the preparation of a stock solution.

The creation of such a document requires precise data to ensure the resulting stock solution is of a known and reliable concentration, and that it is prepared and stored in a manner that maintains its integrity for experimental use.

For the user who requested this information, it is recommended to:

-

Verify the compound name and any associated identifiers, such as a CAS number or a more complete chemical name.

-

Consult the original source of the compound, for instance, the supplier or the research publication that first described "this compound," to obtain a Safety Data Sheet (SDS) or any available product information. This documentation should contain the necessary details for preparing a stock solution.

Once accurate and specific information about the compound is available, a detailed application note and protocol can be developed. At present, the lack of identifiable information for "this compound" prevents the fulfillment of the original request.

Application Notes and Protocols for Immunofluorescence Staining of Human Placental Lactogen (hPL)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Placental Lactogen (hPL), also known as human chorionic somatomammotropin (hCS), is a polypeptide hormone secreted by the syncytiotrophoblast during pregnancy.[1] Structurally and functionally similar to human growth hormone, hPL plays a crucial role in regulating maternal metabolism to ensure an adequate energy supply for the fetus.[1][2] It exhibits anti-insulin properties, promoting lipolysis and increasing maternal blood glucose levels.[1][2] hPL is also involved in cell survival and has been shown to activate signaling pathways such as PI3K/AKT and MAPK.[3][4] These application notes provide a detailed protocol for the immunofluorescent staining of hPL in cultured cells, enabling researchers to visualize its subcellular localization and study its expression.

Experimental Protocols

This protocol is a general guideline for the immunofluorescent staining of intracellular hPL. Optimization of parameters such as antibody concentration, and incubation times may be required for specific cell types and experimental conditions.

Materials Required:

-

Primary Antibody: Anti-hPL antibody (researcher to determine the optimal dilution).

-

Secondary Antibody: Fluorochrome-conjugated secondary antibody appropriate for the host species of the primary antibody.

-

Cell Culture: Adherent cells grown on sterile glass coverslips or chamber slides.

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Mounting Medium: Antifade mounting medium with DAPI (for nuclear counterstaining).

Procedure:

-

Cell Preparation:

-

Seed cells onto sterile glass coverslips or chamber slides and culture until they reach the desired confluency.

-

Gently wash the cells twice with PBS to remove the culture medium.

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[5]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

For intracellular targets like hPL, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-hPL antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each to remove the unbound primary antibody.

-

Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI.

-

Seal the edges of the coverslips with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using the appropriate filter sets for the chosen fluorochromes.

-

Data Presentation

The following table summarizes the recommended quantitative parameters for the hPL immunofluorescence protocol. These are starting points and may require optimization.

| Parameter | Recommended Value |

| Cell Seeding Density | 1-5 x 10^4 cells/well (for 24-well plate) |

| Fixation Time | 15-20 minutes |

| Permeabilization Time | 10-15 minutes |

| Blocking Time | 1 hour |

| Primary Antibody Dilution | To be determined by titration (e.g., 1:100 - 1:1000) |

| Primary Antibody Incubation | Overnight at 4°C |

| Secondary Antibody Dilution | To be determined by titration (e.g., 1:500 - 1:2000) |

| Secondary Antibody Incubation | 1 hour at room temperature |

Mandatory Visualization

Experimental Workflow Diagram:

References

- 1. Human placental lactogen - Wikipedia [en.wikipedia.org]

- 2. HPL Full Form [unacademy.com]

- 3. Human placental lactogen (hPL-A) activates signaling pathways linked to cell survival and improves insulin secretion in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human placental lactogen (hPL-A) activates signaling pathways linked to cell survival and improves insulin secretion in human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Protocol for studying extracellular and intracellular proteins | Proteintech Group [ptglab.com]

Application Note: High-Throughput Screening for Inhibitors of Human Secretory Phospholipase A2 (sPLA2)

An ambiguity exists concerning the precise identity of "hPL-IN-2". Publicly available data does not explicitly define a molecule with this designation. The term "hPL" is commonly associated with Human Placental Lactogen, a hormone involved in pregnancy, while "HPL-2" refers to a heterochromatin protein in C. elegans. Neither of these aligns with the context of a chemical inhibitor used in high-throughput screening (HTS).

However, given the context of inhibitor screening, it is highly probable that "hPL" is an abbreviation for "human Phospholipase". Consequently, this document will proceed under the assumption that This compound is a hypothetical or specific inhibitor of human secretory Phospholipase A2 (sPLA2) , a well-established target in drug discovery for inflammatory diseases. The following application notes and protocols are based on established HTS methodologies for identifying inhibitors of human sPLA2 enzymes.

Introduction

Human secretory phospholipases A2 (sPLA2) are a family of enzymes that play a critical role in various physiological and pathological processes, including inflammation, host defense, and signal transduction. These enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing free fatty acids (such as arachidonic acid) and lysophospholipids. The products of this reaction are precursors to potent pro-inflammatory mediators, including prostaglandins and leukotrienes. Elevated levels of specific sPLA2 isozymes are associated with inflammatory conditions like rheumatoid arthritis, asthma, and cardiovascular disease, making them attractive targets for therapeutic intervention. This note describes a robust, colorimetric-based high-throughput screening (HTS) assay to identify novel inhibitors of human sPLA2.

Assay Principle

The sPLA2 inhibitor screening assay provides a platform for identifying inhibitors of human sPLA2.[1][2][3] The assay utilizes a sulfur-containing phospholipid analog, such as diheptanoyl thio-phosphatidylcholine (diheptanoyl thio-PC), as a substrate.[1][4] When hydrolyzed by sPLA2 at the sn-2 position, the substrate releases a free thiol group. This thiol reacts with a detection probe, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified by measuring its absorbance at or near 410 nm.[4] The presence of an sPLA2 inhibitor reduces the rate of substrate hydrolysis, leading to a decrease in the absorbance signal. The assay is highly amenable to automation in 96, 384, or 1536-well plate formats, making it ideal for HTS campaigns.[5][6]

Signaling Pathway

The following diagram illustrates the general enzymatic action of sPLA2 and its role in the inflammatory cascade, which is the target pathway for inhibitors identified in this screening assay.

Caption: Role of sPLA2 in the inflammatory pathway and the point of inhibition.

Experimental Protocols

This protocol is adapted from commercially available sPLA2 inhibitor screening kits and is suitable for a 96-well plate format.[1][2][3]

1. Materials and Reagents

| Reagent | Description |

| Assay Buffer | Tris-based buffer, pH 7.4-8.0, containing CaCl2 |

| Human sPLA2 Enzyme | Recombinant human sPLA2 (e.g., Type IIA, V, or X) |

| Substrate | Diheptanoyl thio-PC or Diheptanoyl thio-PE |

| Detection Probe | DTNB (Ellman's Reagent) |

| Control Inhibitor | LY315920 (Varespladib) or similar potent sPLA2 inhibitor |

| Test Compounds | Library compounds dissolved in DMSO |

| Assay Plates | 96-well, clear, flat-bottom microplates |

2. Assay Workflow Diagram

The following diagram outlines the key steps of the high-throughput screening workflow.

References

Application Notes and Protocols for Human Placental Lactogen (hPL) in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Placental Lactogen (hPL), also known as human chorionic somatomammotropin (hCS), is a polypeptide hormone produced by the placenta during pregnancy.[1] Structurally and functionally similar to human growth hormone (hGH), hPL plays a crucial role in regulating maternal metabolism to ensure an adequate supply of nutrients to the developing fetus.[1][2] Its primary metabolic functions include modulating insulin sensitivity, stimulating lipolysis, and promoting cell growth and survival, making it a significant subject of interest in metabolic research, particularly in the contexts of gestational diabetes, beta-cell function, and fetal development.[1][3][4]

These application notes provide an overview of the key applications of hPL in metabolic research, detailed experimental protocols, and a summary of its signaling pathways.

Key Applications in Metabolic Research

-

Investigation of Insulin Resistance: hPL is known to induce a state of insulin resistance in the mother, which helps to increase maternal blood glucose levels and ensure sufficient glucose availability for the fetus.[1] Researchers can use hPL to model and study the mechanisms of insulin resistance in various cell types and animal models.

-

Pancreatic Beta-Cell Function and Survival: hPL has been shown to protect pancreatic beta-cells from apoptosis and enhance glucose-stimulated insulin secretion.[5][6] This makes it a valuable tool for studying beta-cell physiology, regeneration, and potential therapeutic strategies for diabetes.

-

Fetal Growth and Development: By influencing maternal metabolism and stimulating the production of insulin-like growth factors (IGFs), hPL plays a role in fetal growth.[2] Studies involving hPL can provide insights into the complex interplay between maternal hormones and fetal development.

-

Lipid Metabolism Studies: hPL promotes the breakdown of fats (lipolysis), leading to the release of free fatty acids that can be used as an energy source by the mother.[1] This makes hPL relevant for research into lipid metabolism and its dysregulation in metabolic disorders.

Quantitative Data Summary

| Parameter | Cell Type/Model | hPL Concentration | Observed Effect | Reference |

| Apoptosis Inhibition | Mouse β-TC-1 cells | 500 ng/ml | ~50% decrease in apoptosis | [6] |

| Apoptosis Inhibition | Rat RIN cells | 500 ng/ml | Significant protection from apoptosis | [6] |

| Apoptosis Inhibition | Human pancreatic islets | 500 ng/ml | Protection from serum deprivation-induced apoptosis | [6] |

| PDX-1 Expression | Cultured human islets | 500 ng/ml | Dramatic increase in PDX-1 expression | [6] |

| Insulin Secretion | Cultured human islets | 500 ng/ml | Improved glucose-stimulated insulin secretion | [6] |

Experimental Protocols

Protocol 1: In Vitro Assessment of hPL on Pancreatic Beta-Cell Apoptosis

Objective: To determine the anti-apoptotic effect of hPL on pancreatic beta-cells.

Materials:

-

Pancreatic beta-cell line (e.g., β-TC-1, RIN) or isolated human/rodent islets

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Serum-free cell culture medium

-

Recombinant human Placental Lactogen (hPL)

-

Apoptosis-inducing agent (e.g., serum deprivation)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Methodology:

-

Cell Culture: Culture pancreatic beta-cells in standard culture medium until they reach 70-80% confluency.

-

Induction of Apoptosis: To induce apoptosis, replace the standard medium with serum-free medium and incubate for 18-24 hours.

-

hPL Treatment: Following serum deprivation, treat the cells with hPL at a final concentration of 500 ng/ml. Include a control group without hPL treatment.

-

Incubation: Incubate the cells for 24 to 48 hours.

-

Apoptosis Assay:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Protocol 2: Analysis of hPL-Induced Insulin Secretion from Pancreatic Islets

Objective: To evaluate the effect of hPL on glucose-stimulated insulin secretion (GSIS) from pancreatic islets.

Materials:

-

Isolated human or rodent pancreatic islets

-

Islet culture medium

-

Recombinant human Placental Lactogen (hPL)

-

Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

-

KRB buffer with high glucose (e.g., 16.7 mM)

-

Insulin ELISA kit

Methodology:

-

Islet Culture and hPL Treatment: Culture isolated islets in islet culture medium. Treat the islets with hPL (e.g., 500 ng/ml) for a specified period (e.g., 48 hours), replenishing the medium and hPL as needed. Include an untreated control group.

-

Pre-incubation: After the treatment period, wash the islets and pre-incubate them in KRB buffer with low glucose for 1 hour to establish a basal insulin secretion rate.

-

Basal Insulin Secretion: Collect the supernatant after the pre-incubation period to measure basal insulin secretion.

-

Stimulated Insulin Secretion: Replace the low-glucose KRB buffer with high-glucose KRB buffer and incubate for 1 hour to stimulate insulin secretion.

-

Supernatant Collection: Collect the supernatant after the high-glucose stimulation.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants from both basal and stimulated conditions using an insulin ELISA kit.

-

Data Analysis: Calculate the stimulation index (insulin secreted in high glucose / insulin secreted in low glucose) for both hPL-treated and control islets to determine the effect of hPL on GSIS.

Signaling Pathways and Visualizations

Human Placental Lactogen exerts its effects through the activation of several intracellular signaling pathways, primarily by binding to the prolactin receptor.[7] Key pathways include the JAK/STAT, PI3K/AKT, and MAPK pathways.

References

- 1. Human placental lactogen - Wikipedia [en.wikipedia.org]

- 2. The roles of placental growth hormone and placental lactogen in the regulation of human fetal growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Placental Lactogen in Relation to Maternal Metabolic Health and Fetal Outcomes: A Systematic Review and Meta-Analysis [mdpi.com]

- 4. Metabolic associations of human placental lactogen in pregnancies at high metabolic risk: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human placental lactogen (hPL-A) activates signaling pathways linked to cell survival and improves insulin secretion in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human placental lactogen (hPL-A) activates signaling pathways linked to cell survival and improves insulin secretion in human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Placental Lactogen in Relation to Maternal Metabolic Health and Fetal Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

hPL-IN-2 solubility issues and solutions

Frequently Asked Questions (FAQs)

Q1: My lyophilized hPL-IN-2 powder will not dissolve in aqueous buffers like PBS. What should I do?

A1: Many small molecule inhibitors, particularly those targeting protein-protein interactions or kinase domains, are hydrophobic and exhibit poor water solubility.[1][2] It is standard practice to first dissolve these compounds in an organic solvent to create a concentrated stock solution.

Q2: Which organic solvent should I use to reconstitute this compound?

A2: The choice of solvent is critical and depends on the physicochemical properties of the compound. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds due to its powerful solubilizing properties.[3] Other organic solvents like ethanol or dimethylformamide (DMF) can also be used.[4][5] It is crucial to use a high-purity, anhydrous grade solvent to prevent compound degradation. Always consult the manufacturer's datasheet for the recommended solvent if available.

Q3: After dissolving this compound in an organic solvent and diluting it into my aqueous experimental buffer, I observe precipitation. How can I prevent this?

A3: This is a common issue known as "crashing out," where the compound precipitates when the solvent composition changes to a less favorable aqueous environment. Here are several strategies to mitigate this:

-

Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer. Try working with a lower final concentration of this compound.

-

Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible (typically <0.5%) to avoid solvent effects on your cells or assay, but high enough to maintain solubility.[3]

-

Use a surfactant or co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent to the aqueous buffer can help maintain the solubility of hydrophobic compounds.

-

pH adjustment: The solubility of some compounds is pH-dependent.[6] If your compound has ionizable groups, adjusting the pH of the final buffer may improve its solubility.

Q4: Can I sonicate or heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) or brief sonication can help dissolve the compound. However, prolonged heating or aggressive sonication should be avoided as it can lead to compound degradation. Always start with gentle agitation and allow the compound sufficient time to dissolve.

Troubleshooting Guide

Issue 1: I observe a precipitate in my this compound stock solution in DMSO after storage.

-

Question: Why did my compound precipitate from the DMSO stock, and how can I resolve it?

-

Answer: Precipitation from a stock solution can occur if the compound concentration is too high or if the solution was not stored properly (e.g., moisture absorption).

-

Solution:

-

Gently warm the vial to 37°C and vortex to try and redissolve the precipitate.

-

If it does not redissolve, you may need to prepare a new stock solution at a lower concentration.

-

To prevent this, ensure your DMSO is anhydrous and store the stock solution in tightly sealed vials with desiccant, protected from light. Aliquoting the stock solution can also minimize freeze-thaw cycles and moisture exposure.[3]

-

-

Issue 2: My cells are showing signs of toxicity or altered morphology at the DMSO concentration used to dissolve this compound.

-

Question: How can I deliver this compound to my cell culture without causing solvent-related toxicity?

-

Answer: High concentrations of organic solvents can be toxic to cells.

-

Solution:

-

The final concentration of DMSO in your cell culture medium should ideally be below 0.5% and in many cases, below 0.1%, to minimize toxicity.[3]

-

Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your cell culture medium.

-

Always include a "vehicle control" in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) without the compound. This allows you to distinguish between the effects of the compound and the solvent.

-

-

Issue 3: I am seeing inconsistent results in my experiments, which I suspect are due to this compound solubility issues.

-

Question: How can I ensure that the concentration of soluble this compound is consistent across my experiments?

-

Answer: Inconsistent solubility can lead to variability in the effective concentration of your inhibitor.

-

Solution:

-

Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid storing dilute aqueous solutions of the compound, as it may precipitate over time.

-

Vortexing: Vortex the diluted solution gently but thoroughly before adding it to your assay or cells.

-

Visual Inspection: Always visually inspect your final solution for any signs of precipitation (cloudiness, particulates) before use. If precipitation is observed, the solution should not be used.

-

Filtration: For some applications, you can filter the final diluted solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. However, be aware that this may reduce the actual concentration of the compound in the filtrate if it adsorbs to the filter material.

-

-

Data Presentation

Table 1: Common Solvents for Reconstitution of Hydrophobic Small Molecule Inhibitors

| Solvent | Polarity | Common Use | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Universal solvent for dissolving a wide range of hydrophobic compounds for in vitro studies.[3] | Can be toxic to cells at higher concentrations (>0.5%). Hygroscopic; should be stored in a dry environment. |

| Ethanol (EtOH) | Polar protic | Used for compounds that are soluble in alcohols. | Generally less toxic to cells than DMSO, but can still have biological effects. |

| Dimethylformamide (DMF) | Polar aprotic | An alternative to DMSO for certain compounds. | Also carries a risk of cellular toxicity. |

Table 2: Troubleshooting Summary for this compound Solubility Issues

| Problem | Possible Cause | Recommended Solution |

| Precipitation in Aqueous Buffer | Compound exceeds its solubility limit. | Lower the final concentration of this compound. |

| Insufficient organic solvent to maintain solubility. | Optimize the final co-solvent concentration (e.g., keep DMSO at 0.1-0.5%). | |

| pH of the buffer is not optimal for the compound's solubility. | Test a range of pH values for your final buffer if the compound has ionizable groups. | |

| Precipitation in DMSO Stock | Stock concentration is too high. | Prepare a new stock at a lower concentration. |

| Moisture has been absorbed by the DMSO. | Use anhydrous DMSO and store stock solutions with a desiccant. | |